7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid
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Overview
Description
7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid is a complex organic compound known for its unique structure and significant biological activities. This compound belongs to the class of prostanoids, which are a group of bioactive lipids derived from fatty acids. Prostanoids play crucial roles in various physiological processes, including inflammation, vascular homeostasis, and reproduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, introduction of the hydroxy and oxo groups, and the attachment of the heptanoic acid chain. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The purification of the final product is achieved through techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or carboxylic acids, while reduction of the oxo group can produce alcohols .
Scientific Research Applications
7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of prostanoids.
Biology: It serves as a tool to investigate the roles of prostanoids in cellular signaling and physiological processes.
Medicine: The compound is studied for its potential therapeutic effects in treating inflammatory diseases, cardiovascular disorders, and reproductive health issues.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as prostanoid receptors. These receptors are G-protein-coupled receptors that mediate various cellular responses, including inflammation, vasodilation, and platelet aggregation. The compound binds to these receptors, triggering a cascade of intracellular signaling pathways that lead to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Similar in structure but with different functional groups and biological activities.
Prostaglandin F2α: Another prostanoid with distinct physiological roles.
Thromboxane A2: A prostanoid involved in platelet aggregation and vasoconstriction.
Uniqueness
7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid is unique due to its specific structure, which imparts distinct biological activities. Its ability to interact with multiple prostanoid receptors and modulate various physiological processes makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGPXZGIIOYDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112137-89-0 |
Source
|
Record name | 112137-89-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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